BenchChemオンラインストアへようこそ!

AZ14170133

Antibody-Drug Conjugate Biophysical Stability Linker-Payload Design

AZ14170133 (SG 3932) is a pre-assembled, ready-to-conjugate drug-linker featuring a topoisomerase I inhibitor payload and a Val-Ala-PEG8 cleavable linker. Clinically validated in AZD8205 (B7-H4 ADC) and AZD9592 (EGFR/c-MET bispecific ADC), it demonstrated superior stability, efficacy, and safety over alternative linker-payload systems. Known for immunomodulatory effects (T cell activation), AZ14170133 serves as a high-performance benchmark for novel ADC programs. Ideal for B7-H4, EGFR/c-MET target studies and combination with immune checkpoint inhibitors.

Molecular Formula C57H77N7O18
Molecular Weight 1148.3 g/mol
Cat. No. B12416187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ14170133
Molecular FormulaC57H77N7O18
Molecular Weight1148.3 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O
InChIInChI=1S/C57H77N7O18/c1-5-57(73)42-33-45-52-40(34-64(45)55(71)41(42)35-82-56(57)72)38-7-6-8-39-43(9-10-44(60-52)50(38)39)61-53(69)37(4)59-54(70)51(36(2)3)62-47(66)14-17-74-19-21-76-23-25-78-27-29-80-31-32-81-30-28-79-26-24-77-22-20-75-18-15-58-46(65)13-16-63-48(67)11-12-49(63)68/h9-12,33,36-37,51,73H,5-8,13-32,34-35H2,1-4H3,(H,58,65)(H,59,70)(H,61,69)(H,62,66)/t37-,51-,57-/m0/s1
InChIKeyOYYHJMUXFQIRBT-ZHSICCDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZ14170133: An ADC Drug-Linker Conjugate Featuring a Topoisomerase I Inhibitor Payload for Targeted Cancer Therapy


AZ14170133 (also known as SG 3932 or AZ-0133) is a drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs). It is a pre-assembled, ready-to-conjugate unit composed of a topoisomerase I inhibitor (TOP1i) cytotoxic payload and a cleavable linker . The linker features a Val-Ala dipeptide cleavable by lysosomal proteases and a PEG8 spacer, which collectively enhance the molecule's hydrophilicity and stability in circulation [1]. AZ14170133 serves as the critical payload component in several clinical-stage ADCs, including AZD8205 and AZD9592, for the treatment of various solid tumors .

AZ14170133 Selection Risks: The Hidden Variability in ADC Payload-Linker Performance


While ADCs represent a promising therapeutic class, their performance is exquisitely sensitive to the molecular properties of the drug-linker unit. Generic or in-class substitution of the drug-linker component is fraught with risk, as seemingly minor variations in linker chemistry or payload can profoundly alter an ADC's biophysical stability, in vivo efficacy, and safety profile [1]. Direct comparative studies have demonstrated that ADCs constructed with AZ14170133, which incorporates a specific Val-Ala-PEG8-TOP1i configuration, exhibit significant improvements in these key parameters over ADCs built with alternative linker-payload systems [2]. This evidence underscores that AZ14170133 is not a commodity TOP1i payload but a specifically engineered component that directly translates to superior preclinical outcomes in a variety of tumor models [3].

AZ14170133 Comparative Evidence: A Quantitative Analysis of Stability, Efficacy, Safety, and Manufacturability


Superior Biophysical Stability of AZ14170133-Based ADCs Over Alternative Linker Systems

In a direct head-to-head comparison, the ADC AZD8205 (which utilizes the AZ14170133 linker-payload) demonstrated superior biophysical stability compared to ADCs prepared with alternative TOP1i linker-payloads, including those lacking the PEG8 spacer or utilizing a Gly-Gly-Phe-Gly linker [1]. This improved stability is a key differentiator for AZ14170133 in ADC development.

Antibody-Drug Conjugate Biophysical Stability Linker-Payload Design

Enhanced In Vivo Efficacy of AZ14170133-Based ADC AZD8205 in Preclinical Tumor Models

The selection of AZ14170133 was informed by comparative in vivo efficacy studies that demonstrated improved performance over other linker-payload ADCs [1]. When integrated into the ADC AZD8205, AZ14170133 contributed to a 69% overall response rate (ORR) in a study of 26 patient-derived xenograft (PDX) tumors following a single 3.5 mg/kg dose [2]. This level of preclinical efficacy is a key benchmark for advancing to clinical development.

Antibody-Drug Conjugate In Vivo Efficacy Patient-Derived Xenograft

Improved Safety Profile of AZ14170133-Based ADCs in Toxicology Studies

Comparative rat toxicology studies were used to evaluate the safety of various TOP1i-ADC constructs [1]. The AZ14170133-based ADC AZD8205 demonstrated an improved safety profile when compared directly to ADCs utilizing other linker-payload systems [2]. This suggests that AZ14170133's design may offer a wider therapeutic window, a critical advantage in drug development.

Antibody-Drug Conjugate Toxicology Safety Profile

Demonstrated In Vitro Immunomodulatory Activity in a Lung Adenocarcinoma Model

In a study using a TROP2-ADC conjugated to AZ14170133, treatment of lung adenocarcinoma cells led to a greater than 3-fold increase in the activation of NFAT and AP-1 transcription factors in co-cultured Jurkat T cells, relative to untreated controls [1]. This indicates that beyond direct cytotoxicity, the payload can induce immunomodulatory effects, a feature not universally observed among TOP1i inhibitors.

Immuno-Oncology T Cell Activation Lung Adenocarcinoma

Significant Improvement in Manufacturing Scalability and Cost-Efficiency

A second-generation synthetic route for AZ14170133 has been developed, resulting in a doubling of the yield and a 66% reduction in Process Mass Intensity (PMI) compared to the first-generation route [1]. This demonstrates a verifiable and substantial improvement in manufacturability, which directly impacts procurement cost and supply chain reliability.

Process Chemistry Scale-Up Manufacturing

AZ14170133: Proven Research Applications Across the ADC Development Pipeline


Development of Next-Generation B7-H4-Targeted ADCs for Solid Tumors

AZ14170133 is the validated payload of choice for developing B7-H4-directed ADCs. It is the core component of the clinical-stage ADC AZD8205 (puxitatug samrotecan), which has demonstrated preclinical proof-of-concept with a 69% ORR in PDX models and a favorable safety profile [1]. Researchers can confidently procure AZ14170133 for conjugation to novel B7-H4 antibodies to assess tumor regression and therapeutic window in breast, ovarian, and other cancers expressing this target.

Engineering Bispecific EGFR/c-MET-Targeting ADCs

For programs focused on targeting EGFR and c-MET, AZ14170133 is the specific linker-payload used in the clinical ADC AZD9592 (tilatamig samrotecan) [1]. This established application provides a strong rationale for using AZ14170133 with novel bispecific antibodies against this validated target pair. The compound's proven compatibility with this format reduces development risk and accelerates the transition from in vitro validation to in vivo efficacy studies in models of non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC) [2].

Immuno-Oncology Combination Therapy Studies

Beyond direct cytotoxicity, AZ14170133 has been shown to induce immunomodulatory effects, such as a >3-fold increase in T cell activation markers (NFAT and AP-1) in tumor-T cell co-culture models [1]. This unique property makes AZ14170133-based ADCs excellent candidates for combination studies with immune checkpoint inhibitors (e.g., PD-1/CTLA-4 bispecifics like volrustomig). Researchers aiming to study the synergy between ADC-induced immunogenic cell death and T cell activation should prioritize AZ14170133 for its demonstrated ability to enhance anti-tumor immunity.

General TOP1i-ADC Discovery and Lead Optimization

For early-stage ADC discovery programs evaluating novel antibodies or targets, AZ14170133 serves as a superior, off-the-shelf tool compound for the TOP1i class. Its selection was based on head-to-head comparisons demonstrating improved stability, efficacy, and safety over other TOP1i linker-payload constructs [1]. Using AZ14170133 establishes a high-performance benchmark, allowing researchers to de-risk their programs by starting with a validated, developable payload and focus their efforts on the biological properties of their targeting antibody.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ14170133

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.